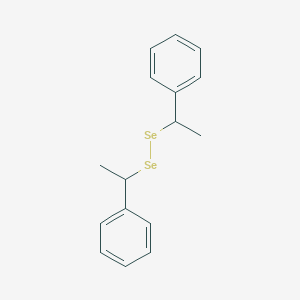
Bis(1-phenylethyl)diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-phenylethyl)diselane is an organoselenium compound with the molecular formula C16H18Se2 It is characterized by the presence of two selenium atoms bonded to two 1-phenylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenylethyl)diselane typically involves the reaction of selenium powder with 1-phenylethyl iodide in the presence of a base such as potassium hydroxide (KOH) and a catalyst like copper oxide (CuO) nanoparticles. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures (around 90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-phenylethyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing species.
Reduction: It can be reduced to form selenides or other reduced selenium compounds.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological studies due to its antioxidant properties and potential therapeutic effects.
Industry: Its unique chemical properties make it useful in various industrial applications, such as in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which bis(1-phenylethyl)diselane exerts its effects is primarily related to its redox activity. The compound can undergo redox cycling, which allows it to act as both an antioxidant and a pro-oxidant, depending on the cellular environment. This redox activity is crucial for its potential therapeutic effects, including its anticancer properties. The molecular targets and pathways involved include modulation of oxidative stress and interaction with cellular redox systems .
Comparación Con Compuestos Similares
Bis(1-phenylethyl)diselane can be compared with other diselenides and selenides, such as diphenyl diselenide and diallyl diselenide. These compounds share similar redox properties and potential applications but differ in their specific chemical structures and reactivity. For instance:
Diphenyl diselenide: Known for its antioxidant and antimicrobial activities.
Diallyl diselenide: Exhibits significant anticancer activity and is studied for its chemopreventive potential.
The uniqueness of this compound lies in its specific phenylethyl groups, which may confer distinct reactivity and biological activity compared to other diselenides.
Conclusion
This compound is a versatile organoselenium compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its redox activity, make it a valuable compound for further research and development.
Propiedades
Número CAS |
109445-64-9 |
|---|---|
Fórmula molecular |
C16H18Se2 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
1-(1-phenylethyldiselanyl)ethylbenzene |
InChI |
InChI=1S/C16H18Se2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
BYNUZMFMLSYFQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)[Se][Se]C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
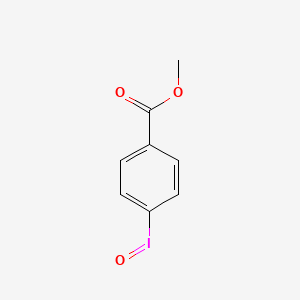

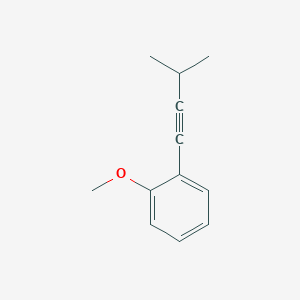

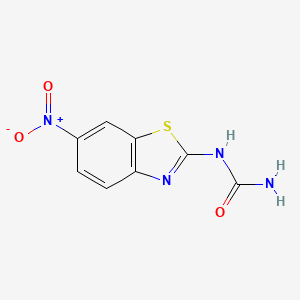
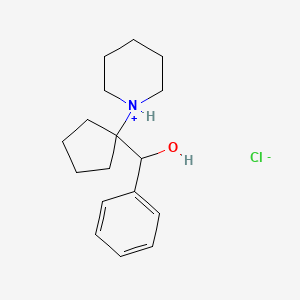

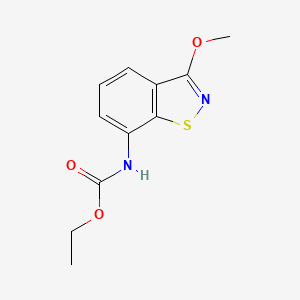

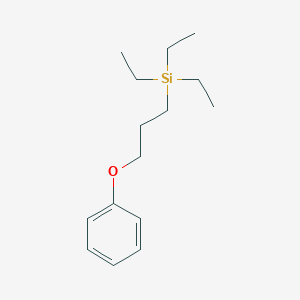
![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
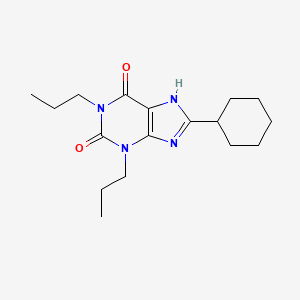
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
